3-Cyano-4'-iodobenzophenone
Overview
Description
3-Cyano-4’-iodobenzophenone is an organic compound with the molecular formula C14H8INO It is a derivative of benzophenone, characterized by the presence of a cyano group at the 3-position and an iodine atom at the 4’-position of the benzophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4’-iodobenzophenone typically involves the iodination of 3-cyanobenzophenone. One common method is the Sandmeyer reaction, where the cyano group is introduced via a diazonium salt intermediate. The reaction conditions often involve the use of copper(I) cyanide and an appropriate solvent such as acetonitrile .
Industrial Production Methods: Industrial production of 3-Cyano-4’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the use of potentially hazardous reagents like copper cyanide .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-4’-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The cyano group can be reduced to an amine under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base.
Reduction Reactions: Hydrogen gas and a metal catalyst such as palladium on carbon.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the iodine atom.
Coupling Reactions: Biaryl compounds with extended conjugation.
Reduction Reactions: Amino derivatives of benzophenone.
Scientific Research Applications
3-Cyano-4’-iodobenzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Cyano-4’-iodobenzophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The cyano group can participate in hydrogen bonding and other interactions, while the iodine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
4-Cyano-4’-iodobenzophenone: Similar structure but with the cyano group at the 4-position.
3-Cyano-4’-bromobenzophenone: Bromine instead of iodine at the 4’-position.
3-Cyano-4’-chlorobenzophenone: Chlorine instead of iodine at the 4’-position.
Uniqueness: 3-Cyano-4’-iodobenzophenone is unique due to the presence of both a cyano group and an iodine atom, which confer distinct reactivity and properties. The iodine atom’s larger size and higher atomic number compared to bromine or chlorine can influence the compound’s electronic properties and reactivity in substitution and coupling reactions .
Properties
IUPAC Name |
3-(4-iodobenzoyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8INO/c15-13-6-4-11(5-7-13)14(17)12-3-1-2-10(8-12)9-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUSAVVYLNHLHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641544 | |
Record name | 3-(4-Iodobenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-73-4 | |
Record name | 3-(4-Iodobenzoyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Iodobenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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